Dcp-LA
Overview
Description
Dcp-LA, also known as FR236924, is a derivative of linoleic acid . It selectively and directly activates PKCε . Dcp-LA also activates Ca (2+)/calmodulin-dependent protein kinase II (CaMKII) and inhibits protein phosphatase-1 (PP-1) to stimulate AMPA receptor exocytosis .
Synthesis Analysis
The synthesis of Dcp-LA involves the linoleic acid derivative 8-[2-(2-pentyl-cyclopropylmethyl)-cyclopropyl]-octanoic acid . It has been found to restore restraint stress-induced reduction in the cell surface localization of 5-HT 1A receptor .
Molecular Structure Analysis
Dcp-LA has the molecular formula C20H36O2 and a molecular weight of 308.50 . It is also known by the names 2-[(2-pentylcyclopropyl)methyl]cyclopropaneoctanoic acid and 8-[2-(2-pentyl-cyclopropylmethyl)-cyclopropyl]-octanoic acid .
Chemical Reactions Analysis
Dcp-LA has been found to activate PKC in PC-12 cells in a concentration-dependent manner, with the maximal effect at 100 nM .
Physical And Chemical Properties Analysis
Dcp-LA is an oil with a clear color . It is soluble in DMSO . The SMILES string for Dcp-LA is CCCCCC1CC1CC2CC2CCCCCCCC(O)=O .
Scientific Research Applications
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Protein Kinase C Activation
- Field : Biochemistry
- Application Summary : DCP-LA selectively activates Protein Kinase C (PKC), specifically the PKC-ε isozyme . This activation is significant in PC-12 cells, a line of cells often used in scientific research .
- Methods : In the in situ PKC assay with reverse-phase high-performance liquid chromatography, DCP-LA significantly activated PKC in PC-12 cells in a concentration-dependent manner .
- Results : The activation of PKC by DCP-LA was blocked by GF109203X, a PKC inhibitor, or a selective inhibitor peptide of the novel PKC isozyme PKC-ε .
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Alzheimer’s Disease Therapy
- Field : Neurology
- Application Summary : DCP-LA has been developed as a promising drug for Alzheimer’s Disease therapy . It serves as a selective activator of PKCε and a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B) .
- Methods : DCP-LA restrains Tau phosphorylation efficiently due to PKCε-mediated direct inactivation of GSK-3β, to PKCε/Akt-mediated inactivation of GSK-3β, and to receptor tyrosine kinase/insulin receptor substrate 1/phosphoinositide 3-kinase/3-phosphoinositide-dependent protein kinase 1/Akt-mediated inactivation of GSK-3β in association with PTP1B inhibition .
- Results : DCP-LA ameliorates spatial learning and memory impairment in 5xFAD transgenic mice, an animal model of AD .
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Neurotransmitter Release
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Stress-Induced Memory Impairment
- Field : Behavioral Neuroscience
- Application Summary : DCP-LA has been found to ameliorate age-related spatial memory decline .
- Methods : Oral administration of DCP-LA (1 mg/kg) for 7 months (three times a week) was given to senescence-accelerated mouse-prone 8 (SAMP8) mice .
- Results : DCP-LA shortened the prolonged retention latency for SAMP8 mice in the water maze test .
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Glycogen Synthase Kinase-3β Inhibition
- Field : Biochemistry
- Application Summary : DCP-LA serves as a selective activator of PKCε and a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B). DCP-LA restrains Tau phosphorylation efficiently due to PKCε-mediated direct inactivation of GSK-3β .
- Methods : DCP-LA binds to the PS binding/associating sites Arg50 and Ile89 in the C2-like domain of PKCε, which are distinct from the DG binding site in the C1 domain, at the carboxyl-terminal end and the cyclopropane rings, respectively .
- Results : DCP-LA efficiently inactivates GSK-3β and restrains Tau phosphorylation by cooperation of PKCε activation and PTP1B inhibition .
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Tau Phosphorylation
- Field : Neurobiology
- Application Summary : DCP-LA prevents Tau phosphorylation due to PKCε-mediated direct inactivation of GSK-3β, to PKCε/Akt-mediated inactivation of GSK-3β, and to receptor tyrosine kinase/insulin receptor substrate 1/phosphoinositide 3-kinase/3-phosphoinositide-dependent protein kinase 1/Akt-mediated inactivation of GSK-3β in association with PTP1B inhibition .
- Results : DCP-LA ameliorates spatial learning and memory impairment in 5xFAD transgenic mice, an animal model of AD .
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Ischemic Neuronal Damage Protection
- Field : Neurobiology
- Application Summary : DCP-LA has been found to protect neurons from ischemic damage .
- Methods : The protective effect of DCP-LA was examined using a middle cerebral artery (MCA) occlusion model of mice .
- Results : DCP-LA significantly rescued neurons from damage due to ischemic insult .
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Lipid Signaling in PKC Activation
- Field : Biochemistry
- Application Summary : DCP-LA serves as a selective activator of PKC-ε, possibly by binding to the phosphatidylserine binding site on PKC-ε .
- Methods : In the cell-free PKC assay, DCP-LA most strongly activated PKC-ε, with 7-fold potency over other PKC isozymes, in the absence of dioleoyl-phosphatidylserine and 1,2-dioleoyl-sn-glycerol .
- Results : The DCP-LA action was inhibited by dioleoyl-phosphatidylserine .
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Neurotransmitter Release Stimulation
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Bone Tissue Regeneration
- Field : Biomedical Engineering
- Application Summary : A novel combination of lanthanum (La 3+) ions doped dicalcium phosphate (DCP) (La-DCP) and 1.5–3.5 wt.% of graphene oxide (GO) doped La-DCP bone cement materials were successfully synthesized and reported for the first time . These materials have widespread applications in orthopedic and dental surgeries .
- Methods : Acid/base interaction between La-β-tricalcium phosphate (La-βTCP) and monocalcium phosphate monohydrate (MCPM) in the presence of water was the basis for making the La-DCP cements .
- Results : The synthesized GO/La-DCP bone cements were biocompatible, and the proliferation and differentiation properties of human osteosarcoma (Saos-2) cells were significantly improved with the addition of GO .
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Tau-Targeted Drugs
- Field : Neurobiology
- Application Summary : A recent focus on Alzheimer’s Disease therapy is the development of Tau-targeted drugs . The linoleic acid derivative DCP-LA has been developed as a promising drug for Alzheimer’s Disease therapy .
- Methods : DCP-LA restrains Tau phosphorylation efficiently due to PKCε-mediated direct inactivation of GSK-3β, to PKCε/Akt-mediated inactivation of GSK-3β, and to receptor tyrosine kinase/insulin receptor substrate 1/phosphoinositide 3-kinase/3-phosphoinositide-dependent protein kinase 1/Akt-mediated inactivation of GSK-3β in association with PTP1B inhibition .
- Results : DCP-LA ameliorates spatial learning and memory impairment in 5xFAD transgenic mice, an animal model of AD .
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PKC Activation
Safety And Hazards
Dcp-LA should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided . In case of accidental exposure, it is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .
properties
IUPAC Name |
8-[2-[(2-pentylcyclopropyl)methyl]cyclopropyl]octanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O2/c1-2-3-7-10-16-13-18(16)15-19-14-17(19)11-8-5-4-6-9-12-20(21)22/h16-19H,2-15H2,1H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CONYTTFKIUJZOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CC1CC2CC2CCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10432656 | |
Record name | DCP-LA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10432656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dcp-LA | |
CAS RN |
28399-31-7 | |
Record name | DCP-LA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10432656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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